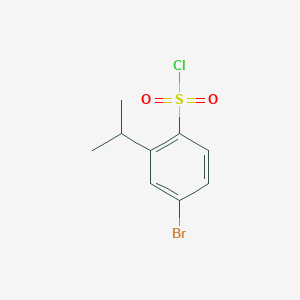![molecular formula C18H15Cl2NO3S2 B2900108 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2185590-63-8](/img/structure/B2900108.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as BTE-2, is a small molecule that has been synthesized for scientific research purposes. It is a derivative of the natural compound indole-3-acetic acid (IAA) and has been studied for its potential use as a plant growth regulator and as a tool for investigating the role of IAA in plant development.
作用機序
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide works by inhibiting the transport of IAA in plants. IAA is a key hormone that regulates plant growth and development, and its transport is essential for proper plant growth. This compound binds to a specific site on the IAA transport protein, preventing IAA from being transported across the cell membrane. This leads to changes in plant growth and development, which can be studied to better understand the role of IAA in plant biology.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It can lead to changes in root growth, leaf morphology, and flower development. This compound has also been shown to affect the expression of genes involved in plant development, suggesting that it may have a broad impact on plant biology.
実験室実験の利点と制限
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it readily available for use in experiments. Its mechanism of action is well understood, making it a valuable tool for investigating the role of IAA in plant development. However, there are also limitations to its use. This compound is a synthetic compound that may not fully replicate the effects of natural IAA in plants. Additionally, the effects of this compound may vary depending on the plant species and growth conditions used in experiments.
将来の方向性
There are many future directions for research on N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide and its applications in plant biology. One area of interest is the development of new plant growth regulators based on the structure of this compound. Researchers are also investigating the use of this compound as a tool for studying the role of IAA in plant-microbe interactions. Additionally, there is interest in using this compound to develop new strategies for controlling plant growth and development in agriculture. Further research is needed to fully understand the potential applications of this compound in plant biology.
合成法
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2-bromoethanol to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2,3'-bithiophene-5-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
科学的研究の応用
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide has been used in scientific research to investigate the role of IAA in plant development. It has been shown to be a potent inhibitor of IAA transport in plants, which can lead to changes in plant growth and development. This compound has also been used to study the mechanism of IAA transport in plants and to identify new targets for plant growth regulators.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c19-12-1-2-15(13(20)7-12)24-9-18(23)21-8-14(22)17-4-3-16(26-17)11-5-6-25-10-11/h1-7,10,14,22H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKIWPODGGZKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)


![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)



![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)



![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)